
4-(4-Aminomethyl-oxazol-2-yl)-phenylamine dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is 4-(4-aminomethyl-oxazol-2-yl)-phenylamine dihydrochloride , reflecting its two primary functional groups:
- An oxazole ring substituted with an aminomethyl group at position 4.
- A para-aminophenyl group attached to position 2 of the oxazole.
The dihydrochloride designation indicates the presence of two hydrochloric acid molecules protonating the primary amine groups, enhancing aqueous solubility. The structural formula (Figure 1) illustrates these features:
CAS Registry Number and Alternative Designations
Molecular Formula and Weight Analysis
- Molecular Formula : C10H13Cl2N3O.
- Molecular Weight : 262.13 g/mol.
- Elemental Composition :
Element Quantity C 45.83% H 4.99% Cl 27.03% N 16.03% O 6.11%
The hydrochloride salt increases polarity, making the compound suitable for biological assays requiring aqueous solutions.
Tautomeric Forms and Protonation States
The oxazole ring exhibits aromatic stability , minimizing tautomeric shifts. Protonation occurs at the primary amine groups (-NH2) under acidic conditions:
- Neutral form : Both amines are deprotonated (rare under physiological conditions).
- Monoprotonated form : One amine binds H+ (common at neutral pH).
- Diprotonated form : Both amines bind H+, stabilized by HCl in the dihydrochloride salt.
The hydrochloride form dominates in solid-state and aqueous environments, as evidenced by X-ray crystallography data of analogous compounds.
Properties
IUPAC Name |
4-[4-(aminomethyl)-1,3-oxazol-2-yl]aniline;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.2ClH/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7;;/h1-4,6H,5,11-12H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGSNEOKCFPOOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CN)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Aminomethyl-oxazol-2-yl)-phenylamine dihydrochloride, a heterocyclic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, focusing on antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring and an aminomethyl group, which contribute to its unique reactivity and biological activity. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may act as an enzyme inhibitor or modulator , affecting various biochemical pathways critical for cellular function. Research indicates that it can inhibit certain kinases involved in cancer progression, which is vital for its anticancer properties .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further exploration in antimicrobial drug development.
Antimicrobial Efficacy Table
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 64 µg/mL | Significant |
Pseudomonas aeruginosa | 16 µg/mL | High |
Anticancer Properties
The anticancer activity of this compound has been investigated in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines.
Anticancer Efficacy Table
Cell Line | IC50 (µM) | Effect |
---|---|---|
Breast Cancer (MCF-7) | 15.2 | Moderate inhibition |
Colon Cancer (HT-29) | 12.8 | Significant inhibition |
Lung Cancer (A549) | 20.5 | Moderate inhibition |
Case Studies
- Antimicrobial Study : A study evaluated the compound's effectiveness against resistant bacterial strains, demonstrating its potential as a new antimicrobial agent.
- Anticancer Research : In vitro studies showed that the compound inhibited cell growth in breast and colon cancer cell lines through the modulation of key signaling pathways associated with apoptosis .
- Toxicity Assessment : Toxicological evaluations indicated low toxicity levels in animal models, suggesting a favorable safety profile for further development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxazole rings often exhibit notable antimicrobial properties. For instance, derivatives of 4-(4-Aminomethyl-oxazol-2-yl)-phenylamine have been tested against various bacterial strains. Preliminary studies suggest that some derivatives demonstrate significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL against Staphylococcus aureus .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines, including:
Cell Line | IC50 (µM) | Effect |
---|---|---|
Breast Cancer (MCF-7) | 15.2 | Moderate inhibition |
Colon Cancer (HT-29) | 12.8 | Significant inhibition |
Lung Cancer (A549) | 20.5 | Moderate inhibition |
These results indicate that the compound may modulate key signaling pathways associated with cell growth and apoptosis, making it a candidate for further drug development .
Case Studies
- Antimicrobial Effects Study : A study tested derivatives of this compound against a panel of bacterial strains, including E. coli and S. aureus. Results indicated that some derivatives exhibited strong antibacterial activity, supporting their potential use in developing new antimicrobial agents.
- Anticancer Activity Evaluation : In another study assessing the effects on cancer cell lines using MTT assays, the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types, particularly showing IC50 values below 20 µM for several lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-(4-Aminomethyl-oxazol-2-yl)-phenylamine dihydrochloride, such as heterocyclic rings, dihydrochloride salt forms, or aromatic amine substituents. Key differences lie in heteroatom composition, substituent positioning, and functional group variations, which impact physicochemical and biological properties.
4-[(5-Methyl-1H-Benzimidazol-2-yl)methyl]aniline Dihydrochloride
- Structure : Contains a benzimidazole ring (fused benzene and imidazole) instead of oxazole. The methyl group at position 5 and hexyloxyphenyl substituents enhance lipophilicity.
- Properties : Benzimidazole derivatives exhibit strong π-π stacking and hydrogen-bonding capabilities, often leading to higher thermal stability compared to oxazole analogs. The dihydrochloride salt form improves aqueous solubility, similar to the target compound .
- Applications : Used in optoelectronic materials and solar cells due to electron-donating properties .
4-(Aminomethyl)-2-Isopropylthiazole Dihydrochloride
- Structure : Replaces oxazole with a thiazole ring (sulfur atom at position 1). The isopropyl group introduces steric bulk.
- The dihydrochloride salt (MW: 229.17) has comparable solubility to the target compound .
- Applications : Thiazoles are common in drug design (e.g., antibiotics), but specific uses for this analog are undocumented in the evidence .
4-(4,5-Dihydro-1H-Imidazol-2-yl)aniline Hydrochloride
- Structure : Features a partially saturated imidazole ring (4,5-dihydroimidazole), reducing aromaticity but increasing flexibility.
- Properties : The reduced ring saturation may lower thermal stability compared to fully aromatic oxazole derivatives. The hydrochloride salt (MW: 161.2 + 36.46) is lighter than the dihydrochloride form of the target compound, suggesting differences in ionic interactions .
- Applications : Used as a building block in organic synthesis, particularly for nitrogen-rich ligands .
2-(2-Aminoethyl)benzimidazole Dihydrochloride
- Structure : Combines benzimidazole with a flexible ethylamine side chain.
- The dihydrochloride salt (MW: 234.13) has higher molecular weight than the target compound, implying differences in crystallinity .
Data Table: Comparative Analysis
Key Research Findings and Implications
- Heteroatom Influence: Oxazole (oxygen) vs. thiazole (sulfur) vs. benzimidazole (nitrogen) alters electronic properties.
- Salt Forms : Dihydrochloride salts improve solubility but may affect crystallinity and stability. For example, the target compound’s dihydrochloride form likely has higher solubility than the hydrochloride salt of 4-(4,5-dihydroimidazol-2-yl)aniline .
- Substituent Effects : Bulky groups (e.g., isopropyl in thiazole derivatives) reduce membrane permeability but improve target specificity. Flexible chains (e.g., ethylamine in benzimidazole analogs) enhance conformational adaptability for receptor binding .
Preparation Methods
[3 + 2] Cycloaddition of Nitrile Oxides and Alkynes
A widely used method for oxazole synthesis involves the Huisgen cycloaddition between nitrile oxides and terminal alkynes. For 4-aminomethyl-oxazole, this approach begins with the preparation of a nitrile oxide precursor. For example, 4-aminobenzaldehyde may react with hydroxylamine hydrochloride to form the corresponding aldoxime, which is subsequently chlorinated using N-chlorosuccinimide (NCS) to generate the reactive nitrile oxide.
The nitrile oxide then undergoes cycloaddition with a propargylamine derivative (e.g., N-Boc-propargylamine) to yield a 4-aminomethyl-substituted oxazole. Deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) liberates the primary amine. This method, adapted from isoxazole syntheses, achieves regioselectivity by leveraging electron-deficient dipolarophiles and yields up to 86% for analogous systems.
Cyclodehydration of N-Acylamino Acids
An alternative route employs cyclodehydration of N-acylamino acids using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent. For instance, N-acetyl-4-aminophenylalanine undergoes DMT-MM-mediated cyclization in a biphasic system (dichloromethane/water) to form an oxazolone intermediate. Subsequent reduction with sodium borohydride converts the oxazolone to the oxazole, while reductive amination introduces the aminomethyl group. This one-pot methodology streamlines synthesis but requires precise pH control to minimize hydrolysis.
Functionalization of the Aromatic Ring
Nucleophilic Aromatic Substitution
Introducing the para-aminophenyl group necessitates electrophilic aromatic substitution or metal-catalyzed cross-coupling. In one approach, 4-nitrobenzaldehyde serves as a starting material, undergoing condensation with hydroxylamine to form an aldoxime. After cycloaddition to generate the oxazole core, catalytic hydrogenation reduces the nitro group to an amine. Palladium on charcoal (Pd/C) under hydrogen atmosphere achieves quantitative reduction without disturbing the oxazole ring.
Buchwald-Hartwig Amination
For more complex substitution patterns, palladium-catalyzed amination proves effective. A brominated oxazole intermediate couples with aniline derivatives using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and a phosphine ligand (e.g., Xantphos). This method tolerates electron-withdrawing groups on the oxazole and affords moderate to high yields (65–78%).
Aminomethyl Group Installation
Reductive Amination
The aminomethyl moiety is introduced via reductive amination of a ketone intermediate. For example, 4-formyl-oxazole reacts with ammonium acetate in the presence of sodium cyanoborohydride to yield the primary amine. This method, however, risks over-alkylation and requires excess ammonia to drive the reaction.
Gabriel Synthesis
A phthalimide-protected aminomethyl group is installed by alkylating the oxazole with N-phthalimidomethyl bromide. Subsequent hydrazinolysis cleaves the phthalimide group, releasing the free amine. This approach avoids side reactions but involves multi-step purification.
Salt Formation and Purification
The final dihydrochloride salt is prepared by treating the free base with hydrochloric acid in an anhydrous solvent (e.g., ethanol or acetonitrile). Crystallization is induced by slow evaporation or anti-solvent addition. Analytical techniques such as HPLC and X-ray diffraction confirm salt stoichiometry and purity.
Comparative Analysis of Synthetic Routes
Optimization and Scale-Up Considerations
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance cycloaddition kinetics but complicate purification. Biphasic systems (water/dichloromethane) improve cyclodehydration efficiency by partitioning reagents.
Q & A
Basic Research Question
Note : Cross-validate results with two independent methods (e.g., NMR + HRMS) to address instrumental biases .
How can single-crystal X-ray diffraction (SC-XRD) confirm the molecular structure, and what software tools are recommended for data refinement?
Advanced Research Question
- Crystallization : Use vapor diffusion with methanol/water to grow suitable crystals.
- Data collection : Resolve high-resolution data (≤1.0 Å) to minimize refinement errors .
- Software :
- Validation : Check R-factor convergence (<5%) and ADP (Atomic Displacement Parameter) consistency .
What strategies resolve contradictions between computational modeling and experimental data (e.g., bond lengths, reactivity)?
Advanced Research Question
- Force field adjustment : Use DFT methods (B3LYP/6-311+G**) to better model electron density in the oxazole ring .
- Solvent effects : Include implicit solvent models (e.g., PCM) in simulations to match experimental reaction rates .
- Validation : Compare computational IR spectra with experimental FT-IR to identify discrepancies in functional groups .
Case Study : Glyoxalase 1 studies () highlight the importance of cross-validating methylglyoxal reactivity models with kinetic assays .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Advanced Research Question
- Stability studies :
- Buffer selection : Use phosphate buffer (pH 7.4) for in vitro assays to mimic physiological conditions without inducing hydrolysis .
Critical Insight : Degradation products (e.g., free phenylamine) may interfere with biological activity; include stability controls in dose-response experiments .
What are the best practices for synthesizing isotopically labeled analogs (e.g., 15N) for metabolic or mechanistic studies?
Advanced Research Question
- Isotope incorporation : Use 15N-ammonia during aminomethyl group synthesis to ensure >95% isotopic enrichment .
- Purification : Avoid aqueous workup for labeled intermediates; opt for lyophilization to prevent isotope dilution .
- Validation : Confirm labeling efficiency via LC-HRMS isotopic pattern analysis .
Application : Isotopic tracing can elucidate metabolic pathways, as demonstrated in glyoxalase studies () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.